molecular formula C24H26N6O2 B2792513 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 378216-52-5

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2792513
CAS RN: 378216-52-5
M. Wt: 430.512
InChI Key: XXVHILYYUKKFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as GW791343X, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. In recent years, GW791343X has been extensively studied for its potential therapeutic applications in these areas.

Mechanism of Action

The P2X7 receptor is a ligand-gated ion channel that is permeable to cations, such as calcium and sodium. Upon binding of ATP to the receptor, it undergoes a conformational change that results in the opening of the channel and the influx of ions. This process can trigger various intracellular signaling events, such as the activation of inflammasomes and the release of cytokines. 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione blocks the ATP binding site on the receptor, which prevents the channel opening and the downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. For example, in a mouse model of rheumatoid arthritis, this compound reduced joint inflammation and bone erosion. In a rat model of neuropathic pain, this compound attenuated pain behaviors and reduced the expression of inflammatory mediators. In a mouse model of Alzheimer's disease, this compound improved cognitive function and reduced neuronal damage.

Advantages and Limitations for Lab Experiments

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several advantages as a research tool compound. It is highly selective for the P2X7 receptor, which minimizes off-target effects. It is also potent and has a long half-life, which allows for sustained receptor blockade. However, there are some limitations to its use. It is not suitable for in vivo studies in humans due to its poor pharmacokinetic properties. It also has some toxicological concerns, such as hepatotoxicity and nephrotoxicity, which need to be considered in experimental design and interpretation.

Future Directions

There are several future directions for the research of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione and the P2X7 receptor. One area of interest is the development of more potent and selective antagonists that can overcome the limitations of this compound. Another area is the investigation of the role of the P2X7 receptor in other diseases, such as cancer, infectious diseases, and psychiatric disorders. Additionally, the molecular mechanisms underlying the P2X7 receptor signaling and its interactions with other signaling pathways need to be further elucidated. These studies may provide new insights into the pathogenesis of diseases and the development of novel therapeutics.

Synthesis Methods

The synthesis of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several steps, including the preparation of the starting materials, the formation of the purine ring, and the introduction of the benzyl and piperazine groups. The detailed procedure of the synthesis can be found in the literature, and it requires specialized skills and equipment. The purity and quality of the final product are critical for its biological activity and pharmacological properties.

Scientific Research Applications

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been used as a tool compound to investigate the role of the P2X7 receptor in various biological systems. It has been shown to block the activation of the receptor by ATP, which is the endogenous ligand for the receptor. This blockade can lead to the inhibition of downstream signaling pathways, such as the inflammasome activation and the release of cytokines. Therefore, this compound has been used to study the involvement of the P2X7 receptor in inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and chronic pain.

properties

IUPAC Name

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-27-21-20(22(31)26-24(27)32)30(17-19-10-6-3-7-11-19)23(25-21)29-14-12-28(13-15-29)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVHILYYUKKFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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